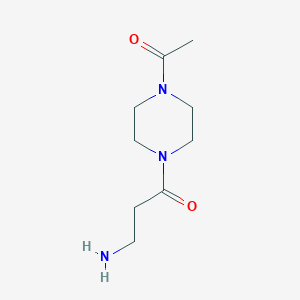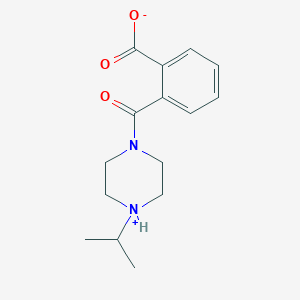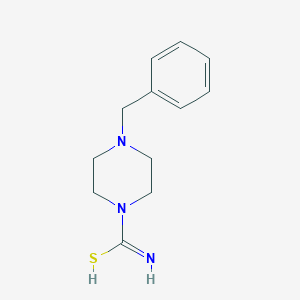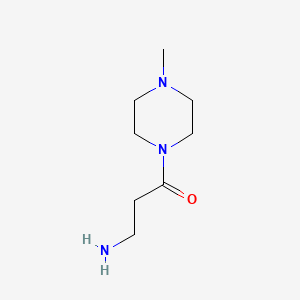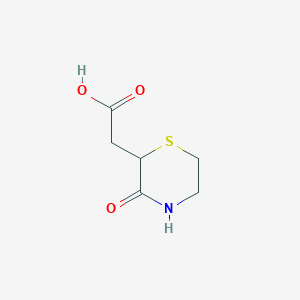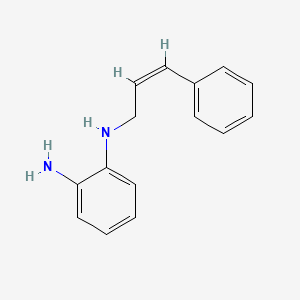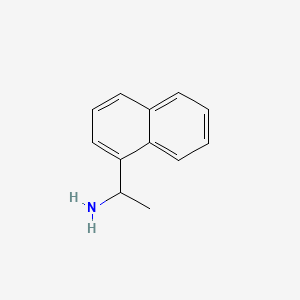
1-(1-Naphthyl)ethylamine
Übersicht
Beschreibung
1-(1-Naphthyl)ethylamine is an organic compound with the molecular formula C12H13N. It is a derivative of naphthalene, characterized by the presence of an ethylamine group attached to the naphthalene ring. This compound is known for its chiral properties, existing in both ®- and (S)-enantiomers. It is widely used in various fields, including organic synthesis, pharmaceuticals, and materials science .
Wirkmechanismus
Target of Action
1-(1-Naphthyl)ethylamine, also known as (+/-)this compound, primarily interacts with platinum surfaces . The compound is a chiral modifier and has been employed in the enantioselective hydrogenation of ethyl pyruvate to ethyl lactate over 5 wt% Pt/Al 2 O 3 .
Mode of Action
The compound’s interaction with its targets involves adsorption on platinum surfaces. This process has been characterized by reflection-absorption infrared spectroscopy and temperature-programmed desorption . The details of the adsorption geometry of individual molecules and their intermolecular interactions are addressed by a combination of infrared reflection absorption spectroscopy (IRAS) and scanning tunneling microscopy (STM) .
Biochemical Pathways
The compound’s interaction with platinum surfaces suggests it may influence metal-catalyzed reactions, such as the hydrogenation of ethyl pyruvate .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its interaction with platinum surfaces. This interaction results in the formation of a self-assembled overlayer with hexagonal symmetry, exhibiting intermolecular distances larger than in the directed chains .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure. For instance, its adsorption on platinum surfaces has been studied both under ultrahigh vacuum and in situ from liquid solutions .
Biochemische Analyse
Biochemical Properties
1-(1-Naphthyl)ethylamine is involved in several biochemical reactions. It interacts with enzymes and proteins, playing a significant role in the formation of isolated acids via salt formation . It is also used as a raw material for the synthesis of ®-1-(1-Naphthyl)ethyl isocyanate .
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. It is used in the asymmetric synthesis of α-cyanocarboxylates and the enantioselective addition of ketones to nitroolefins . It also exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed to undergo H-D exchange with D2 in solution when promoted by supported heterogeneous Pt catalysts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Naphthyl)ethylamine can be synthesized through several methods:
Asymmetric Catalytic Reduction: One common method involves the reduction of 1-(1-naphthyl)ethanone oxime using ammonium formate in the presence of a chiral catalyst such as (1R,2R)-(-)-2-amino-1,2-diphenylethyl (4-toluenesulfonyl) ammonia (p-cymene)ruthenium (II).
Enzymatic Resolution: Another method involves the use of R-selective transaminase enzymes to convert 1-acetylnaphthalene to ®-1-(1-naphthyl)ethylamine.
Industrial Production Methods: Industrial production often employs chemical resolution methods using chiral resolving agents like tartaric acid derivatives or enzymatic processes to achieve high enantiomeric purity .
Analyse Chemischer Reaktionen
1-(1-Naphthyl)ethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(1-naphthyl)ethanone.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It participates in nucleophilic substitution reactions, forming derivatives like 1-(1-naphthyl)ethyl isocyanate
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Isocyanates or halides.
Major Products:
Oxidation: 1-(1-Naphthyl)ethanone.
Reduction: Secondary amines.
Substitution: Various substituted naphthylamines
Wissenschaftliche Forschungsanwendungen
1-(1-Naphthyl)ethylamine has diverse applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
1-(1-Naphthyl)ethylamine can be compared with other similar compounds:
®-(+)-1-(1-Naphthyl)ethylamine: Another enantiomer with similar properties but different optical activity.
(S)-(-)-1-(2-Naphthyl)ethylamine: A structural isomer with the ethylamine group attached to the 2-position of the naphthalene ring.
1-Naphthylmethylamine: Lacks the chiral center, making it less useful in chiral applications.
Uniqueness: this compound’s uniqueness lies in its chiral properties, making it highly valuable in asymmetric synthesis and chiral resolution processes. Its ability to induce enantioselectivity in various reactions sets it apart from non-chiral analogs .
Eigenschaften
IUPAC Name |
1-naphthalen-1-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCUCQWIICFPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885878 | |
| Record name | 1-(1-Naphthyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42882-31-5, 3886-70-2, 3309-13-5, 10420-89-0 | |
| Record name | 1-(1-Naphthyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42882-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenemethanamine, alpha-methyl-, (alphaR)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003886702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Naphthyl)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042882315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC180601 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 42882-31-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenemethanamine, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(1-Naphthyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-(+)-1-(1-naphthyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Naphthalenemethanamine, a-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Naphthalenemethanamine, α-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-(1-Naphthyl)ethylamine?
A1: The molecular formula of this compound is C12H13N, and its molecular weight is 171.26 g/mol. []
Q2: Is there spectroscopic data available for characterizing this compound?
A2: Yes, researchers often utilize techniques like NMR and HPLC to determine the enantiomeric purity of NEA. This can involve analyzing derivatives produced from reagents like α-methoxy-α-(trifluoromethyl)benzyl isocyanate or 2′-methoxy-1,1′-binaphthyl-2-carboxylic acid chloride. []
Q3: How can the enantiomeric composition of 1-hydroxyalkylphosphonates be determined using NEA?
A3: NEA forms diastereomeric salts with 1-hydroxyalkylphosphonic acids in nonpolar solvents. These salts exhibit distinct signals in 31P NMR spectroscopy, with significant magnetic nonequivalence (Δδ 31P up to 0.36 ppm for benzyl monoesters) allowing for the determination of enantiomeric excess (ee) values. []
Q4: How does this compound contribute to enantioselective hydrogenation reactions?
A4: NEA acts as a chiral modifier in the enantioselective hydrogenation of α-ketoesters, such as ethyl pyruvate, over platinum catalysts. [, ] It is adsorbed onto the catalyst surface, creating a chiral environment that influences the interaction with the reactant, favoring the formation of one enantiomer over the other. [, ]
Q5: What role does this compound play in the synthesis of cinacalcet hydrochloride?
A5: (R)-(+)-NEA is a key starting material in the synthesis of cinacalcet hydrochloride, a drug used for treating secondary hyperparathyroidism. Various synthetic strategies utilize NEA, including amide formation followed by reduction, reductive amination with aldehydes, and nucleophilic substitution reactions. [, ]
Q6: How does the presence of substituents on the naphthyl ring of this compound derivatives affect their performance as chiral modifiers?
A6: Studies have shown that the presence of substituents on the naphthyl ring can impact the enantioselectivity of reactions. For instance, hydrogenation of the naphthalene ring at high pressures and temperatures can decrease the enantiomeric excess, likely due to hindered adsorption on the catalyst surface. []
Q7: Can you elaborate on the formation and significance of diastereomeric complexes involving this compound in chiral catalysis?
A7: NEA forms diastereomeric complexes with prochiral substrate molecules on metal surfaces like Pt(111). These complexes, observable through STM, offer insights into the mechanism of chirality transfer. The specific arrangement within these complexes, influenced by intermolecular interactions and surface chemisorption, dictates the enantiomeric outcome of subsequent reactions. [, , , ]
Q8: How is computational chemistry used to understand the chiral recognition abilities of this compound?
A8: Molecular modeling techniques, like molecular docking and molecular dynamics simulations, are employed to study the interaction of NEA with various molecules and surfaces. These simulations help elucidate the chiral recognition mechanism and predict the enantiomeric excess in asymmetric reactions. [, , ]
Q9: Are there QSAR models available for predicting the activity of this compound derivatives?
A9: While QSAR models specifically for NEA derivatives are limited in the provided research, these techniques could be explored to correlate the structural features of NEA analogs with their chiral recognition abilities or catalytic performance.
Q10: How does this compound interact with cyclodextrins, and what are the implications?
A10: NEA forms inclusion complexes with modified β-cyclodextrins in organic solvents. This complexation leads to enhanced chiral recognition abilities, enabling applications like enantioselective separations and kinetic resolutions. The type of cyclodextrin modification significantly influences the selectivity and binding affinity. [, , ]
Q11: Can you provide examples of other applications of this compound beyond chiral catalysis?
A11: NEA serves as a resolving agent for separating enantiomers of carboxylic acids, alcohols, and lactones. It also acts as a chiral derivatizing agent for the chromatographic resolution of carboxylic acids and alcohols. [] Additionally, researchers have explored its use as a chiral solvating agent. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


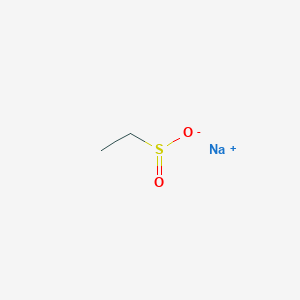
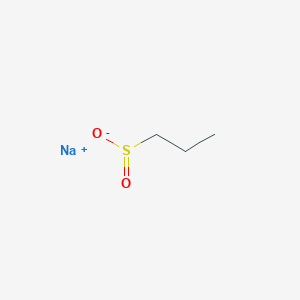
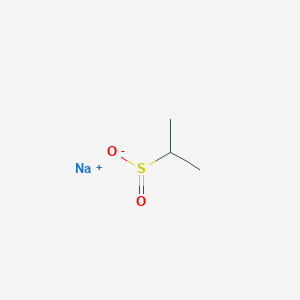

![Bis([3-triethoxysilyl)propyl]urea](/img/structure/B7780007.png)

![1-[(4-Methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B7780020.png)

